![molecular formula C19H15F3N4O B2413505 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034479-72-4](/img/structure/B2413505.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as BPU, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BPU belongs to a class of compounds known as protein kinase inhibitors, which are known to have potential therapeutic applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds similar to 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea have been synthesized and characterized to understand their molecular structures and properties. For example, studies on bipyridine and phenanthroline derivatives have provided insights into their complexation behaviors with various metals and their potential as ligands in coordination chemistry. The structural analysis of these compounds often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which help elucidate their molecular frameworks and interaction patterns with other molecules or ions (Sun et al., 2022).
Biological Activities and Therapeutic Potential
Derivatives of bipyridine and phenylurea have been explored for their biological activities, particularly in the context of anticancer research. For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown promising antiproliferative effects against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies. The exploration of structure-activity relationships (SAR) among these derivatives helps in identifying the molecular features critical for their biological activities and guiding the design of more potent and selective drug candidates (Al-Sanea et al., 2018).
Eigenschaften
IUPAC Name |
1-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-4-6-16(7-5-15)26-18(27)25-11-13-3-8-17(24-10-13)14-2-1-9-23-12-14/h1-10,12H,11H2,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWORRGXCDAHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

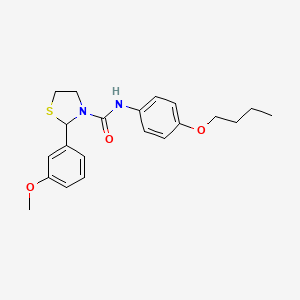

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)
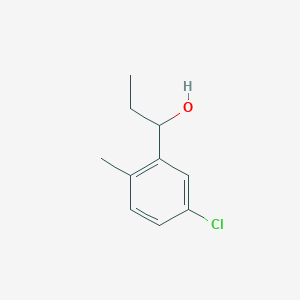

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)

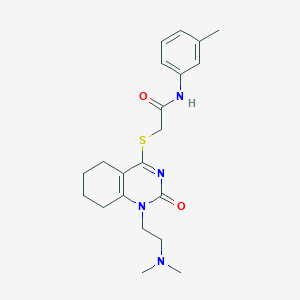
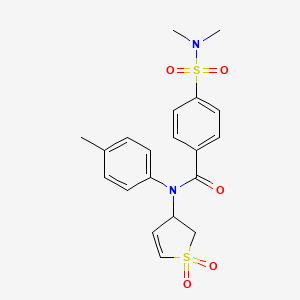
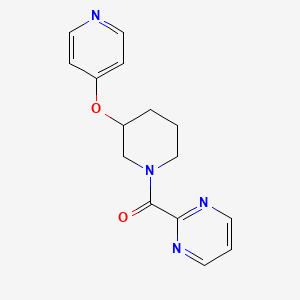

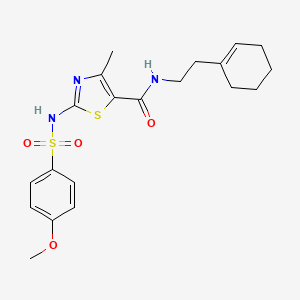
![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)